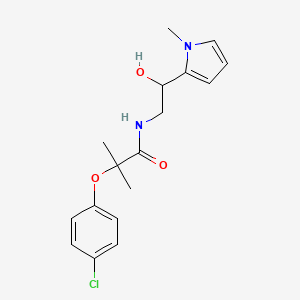

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3/c1-17(2,23-13-8-6-12(18)7-9-13)16(22)19-11-15(21)14-5-4-10-20(14)3/h4-10,15,21H,11H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVGFASQZNZULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(C1=CC=CN1C)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H18ClN3O2

- Molecular Weight : 287.76 g/mol

- CAS Number : [1788541-65-0]

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and provide neuroprotection. Studies have shown that it interacts with various signaling pathways, including:

- Inhibition of Nitric Oxide Production : The compound significantly reduces nitric oxide (NO) production in activated microglia, suggesting a mechanism for reducing neuroinflammation .

- Regulation of Proinflammatory Cytokines : It inhibits the release of proinflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response associated with neurodegenerative diseases .

- NF-kB Pathway Modulation : The compound has been shown to attenuate the activation of the NF-kB pathway, which plays a crucial role in inflammatory responses .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective effects in models of neurodegeneration:

Anti-inflammatory Properties

The compound's anti-inflammatory properties have been demonstrated through various assays:

| Assay Type | Result |

|---|---|

| NO Production Inhibition | Significant reduction in LPS-stimulated microglial cells . |

| Cytokine Release | Suppressed IL-6 and TNF-alpha levels in activated BV2 cells . |

Case Studies

A notable case study involved the evaluation of the compound's effects on Parkinson's disease models. In this study, prophylactic treatment with the compound resulted in:

- Decreased Microglial Activation : This was associated with a reduction in neuroinflammatory markers.

- Behavioral Improvements : Mice treated with the compound displayed improved motor functions compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key functional groups with several classes of bioactive molecules. A comparative analysis is presented below:

Reactivity and Electronic Properties

In contrast:

- Compound 7 : The dichlorophenyl group increases lipophilicity, favoring membrane penetration but reducing solubility .

- 2-Oxoindoline derivatives : The conjugated indole system may enable π-π stacking interactions, absent in the target compound’s pyrrole group .

- Compound 6y () : The indole and pyridine systems offer broader aromatic interaction surfaces, likely enhancing affinity for protein targets compared to the smaller pyrrole .

Research Findings and Gaps

- : Highlights the importance of hydroxyacetamide and heterocyclic motifs in antiviral design, suggesting the target compound’s pyrrole group could be optimized for similar activity .

- : Demonstrates that chlorophenoxy amides are potent agrochemicals, but substitution patterns (e.g., dichlorophenyl vs. pyrrole) drastically alter selectivity .

- Gaps: No computational (e.g., DFT) or experimental data (e.g., crystallography via SHELX ) are available for the target compound. Future studies should prioritize molecular docking, toxicity profiling, and synthetic yield optimization.

Preparation Methods

Synthesis of 2-(4-Chlorophenoxy)-2-Methylpropanoic Acid

Method 1: Nucleophilic Aromatic Substitution

| Parameter | Value |

|---|---|

| Reaction Temp | 80°C |

| Catalyst | None |

| Purification | Column chromatography |

Method 2: Mitsunobu Reaction

Synthesis of 2-(1-Methyl-1H-Pyrrol-2-yl)Ethanol

Method 1: Grignard Addition

Method 2: Enzymatic Resolution

Amide Coupling

Method 1: EDCl/HOBt-Mediated Coupling

- Procedure :

- Yield : 82–89%.

Method 2: Mixed Anhydride Approach

- Procedure :

- Yield : 75%.

Optimization Strategies

Protecting Group Management

Solvent and Catalyst Screening

Solvent Effects :

Solvent Yield (%) Purity (%) DCM 82 95 THF 78 92 DMF 85 98 Catalyst Comparison :

Catalyst Reaction Time (h) Yield (%) EDCl/HOBt 24 89 DCC 18 84

Characterization and Validation

Applications and Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.